molecular formula C15H14F3N3O2S B2638521 N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide CAS No. 2034516-25-9

N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Cat. No.: B2638521
CAS No.: 2034516-25-9
M. Wt: 357.35
InChI Key: FIBJZSWHTMEWKH-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiophene ring, a trifluoromethyl-substituted pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable amine and halide precursors under basic conditions.

    Introduction of the Pyridine Ring: The trifluoromethyl-substituted pyridine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Thiophene Ring: The thiophene ring is often attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

    Final Assembly: The final step involves the formation of the carboxamide linkage, typically through amide bond formation reactions using coupling reagents like EDCI or HATU.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets, while the azetidine ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-ylmethyl)-3-((6-chloropyridin-2-yl)oxy)azetidine-1-carboxamide
  • N-(thiophen-2-ylmethyl)-3-((6-methylpyridin-2-yl)oxy)azetidine-1-carboxamide

Uniqueness

N-(thiophen-2-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This can lead to enhanced chemical stability, increased lipophilicity, and improved pharmacokinetic properties compared to similar compounds with different substituents on the pyridine ring.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S/c16-15(17,18)12-4-1-5-13(20-12)23-10-8-21(9-10)14(22)19-7-11-3-2-6-24-11/h1-6,10H,7-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBJZSWHTMEWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CS2)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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